(1S,3R)-3-aminocyclohexanol

Catalog No.
S1522241
CAS No.
1110772-04-7
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-3-aminocyclohexanol

CAS Number

1110772-04-7

Product Name

(1S,3R)-3-aminocyclohexanol

IUPAC Name

(1S,3R)-3-aminocyclohexan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1

InChI Key

NIQIPYGXPZUDDP-RITPCOANSA-N

SMILES

C1CC(CC(C1)O)N

Synonyms

(1S,3R)-3-Aminocyclohexanol

Canonical SMILES

C1CC(CC(C1)O)N

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)N

Medicinal Chemistry

(1S,3R)-3-aminocyclohexanol can serve as a valuable building block for the synthesis of various biologically active molecules. Its chiral nature allows researchers to create specific stereoisomers of drugs, which can significantly impact their efficacy and safety.

  • Asymmetric Synthesis

    Due to its chirality, (1S,3R)-3-aminocyclohexanol can be used as a chiral pool starting material for the synthesis of other chiral compounds through asymmetric synthesis. This allows researchers to create enantiopure drugs, which are essential for maximizing their therapeutic effect and minimizing side effects.

  • Drug Discovery and Development

    The molecule can be modified through various chemical reactions to generate new drug candidates targeting different diseases. Its structural similarity to existing drugs can be a starting point for the development of novel therapeutic agents.

Organic Synthesis

(1S,3R)-3-aminocyclohexanol finds applications in organic synthesis as a versatile intermediate for the preparation of more complex molecules. Its functional groups (amine and hydroxyl) can undergo various reactions, allowing researchers to build diverse chemical structures.

  • Synthesis of Fine Chemicals

    The molecule can be used as a starting material for the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and materials with specific functionalities.

  • Catalysis

    (1S,3R)-3-aminocyclohexanol can potentially be utilized as a chiral ligand in asymmetric catalysis, enabling the development of highly selective and efficient reactions for the synthesis of complex molecules.

(1S,3R)-3-aminocyclohexanol is a chiral compound with the molecular formula C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol. It features a cyclohexane ring substituted with an amino group and a hydroxyl group, making it an important compound in organic chemistry and pharmaceutical applications. The compound exists as a hydrochloride salt, which is often used in various chemical and biological studies due to its enhanced solubility in water .

Currently, there is no scientific research available on the specific mechanism of action of (1S,3R)-3-aminocyclohexanol. However, aminocyclohexanols with similar structures can interact with biological molecules through hydrogen bonding and potential receptor binding due to their amine group [].

  • Mild to moderate toxicity upon ingestion, inhalation, or skin contact [].
  • Irritating to the skin and eyes due to their basic nature [].
  • Flammable depending on the specific structure [].
Typical of amines and alcohols:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Acid-Base Reactions: The amino group can accept protons, making it basic, while the hydroxyl group can donate protons, allowing for acid-base reactions.
  • Formation of Derivatives: The hydroxyl group can be converted into various derivatives such as ethers or esters through reactions with appropriate reagents.

These reactions are fundamental for synthesizing more complex molecules in organic synthesis and medicinal chemistry .

Research indicates that (1S,3R)-3-aminocyclohexanol exhibits significant biological activity. It has been studied for its potential neuroprotective effects and its role as a chiral building block in drug synthesis. Its structural similarity to certain neurotransmitters suggests it may interact with specific receptors in the central nervous system, although detailed mechanisms of action are still under investigation .

Several methods have been developed for synthesizing (1S,3R)-3-aminocyclohexanol:

  • Multi-step Synthesis:
    • Starting from cyclohexanone, the compound can be synthesized through reductive amination followed by selective hydrogenation.
    • This method typically involves the use of catalysts such as Raney nickel or palladium on carbon to facilitate hydrogenation reactions.
  • Direct Amination:
    • Cyclohexanol can undergo direct amination using ammonia or amines under high-temperature conditions to yield (1S,3R)-3-aminocyclohexanol.
  • Chiral Pool Synthesis:
    • Utilizing naturally occurring amino acids as starting materials to create chiral centers in the cyclohexane ring is another effective synthetic route .

(1S,3R)-3-aminocyclohexanol has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its chiral nature.
  • Research: The compound is used in biochemical research to study enzyme interactions and receptor binding due to its structural properties.
  • Chemical Industry: It is utilized in the production of agrochemicals and other fine chemicals where chirality is essential .

Studies on (1S,3R)-3-aminocyclohexanol have focused on its interactions with biological targets:

  • Receptor Binding: Research has explored how this compound interacts with neurotransmitter receptors, potentially influencing signaling pathways in the brain.
  • Enzyme Inhibition: Investigations into its role as an inhibitor or modulator of specific enzymes have been conducted, indicating possible therapeutic applications .

Several compounds share structural similarities with (1S,3R)-3-aminocyclohexanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(1R,3S)-3-AminocyclohexanolEnantiomer of (1S,3R)-3-aminocyclohexanolDifferent optical activity affecting biological properties
2-Aminocyclohexan-1-olContains an amine and alcohol groupLacks chirality; simpler structure
3-AminocyclopentanolCyclopentane ring instead of cyclohexaneSmaller ring structure leading to different reactivity
(2S,4R)-4-AminobutanolLinear chain structureDifferent backbone leading to distinct properties

The uniqueness of (1S,3R)-3-aminocyclohexanol lies in its specific stereochemistry and the resulting biological activity that differentiates it from other similar compounds. Its ability to act as a chiral building block makes it particularly valuable in pharmaceutical synthesis .

Molecular Configuration

(1S,3R)-3-Aminocyclohexanol belongs to the cis-3-aminocyclohexanol stereoisomer family. The hydroxyl (-OH) and amino (-NH₂) groups occupy adjacent positions on the cyclohexane ring, with the (1S,3R) configuration confirmed via X-ray crystallography and nuclear magnetic resonance (NMR).

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point201.1 ± 33.0°C (760 mmHg)
Melting Point64–69°C
Chiral Centers2 (C1 and C3)

3D Conformation and Intermolecular Interactions

The compound’s chair conformation minimizes steric strain, with the hydroxyl group axial and the amino group equatorial. Hydrogen bonding between -OH and -NH₂ stabilizes the structure, as evidenced by IR spectroscopy.

XLogP3

-0.1

Dates

Last modified: 08-15-2023

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